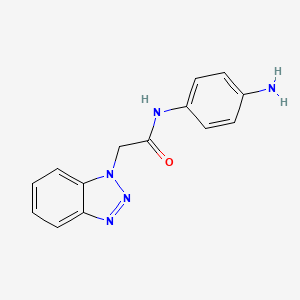![molecular formula C8H9BrN2OS B15065553 2-bromo-3-methyl-6,7-dihydrothiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B15065553.png)
2-bromo-3-methyl-6,7-dihydrothiazolo[3,2-a][1,3]diazepin-8(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolo[3,2-a][1,3]diazepin-8(5H)-one,2-bromo-6,7-dihydro-3-methyl- is a heterocyclic compound that features a fused thiazole and diazepine ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo[3,2-a][1,3]diazepin-8(5H)-one,2-bromo-6,7-dihydro-3-methyl- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiazole with suitable electrophiles can lead to the formation of the thiazolo[3,2-a][1,3]diazepine core . Microwave-promoted three-component synthesis has also been reported, which involves the use of SiO2–ZnBr2 as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of microwave-assisted synthesis and environmentally benign catalysts, are likely to be employed to enhance yield and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Thiazolo[3,2-a][1,3]diazepin-8(5H)-one,2-bromo-6,7-dihydro-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazolo[3,2-a][1,3]diazepine core .
Aplicaciones Científicas De Investigación
Thiazolo[3,2-a][1,3]diazepin-8(5H)-one,2-bromo-6,7-dihydro-3-methyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Thiazolo[3,2-a][1,3]diazepin-8(5H)-one,2-bromo-6,7-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may act on central nervous system receptors, leading to its potential anticonvulsant effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazolo[3,2-a][1,3]diazepine derivatives, such as:
- Thiazolo[3,2-a][1,3]diazepin-8(5H)-thione
- Benzo[d]thiazolo[5,2-a][12,6]diazepine
- Benzo[d]oxazolo[5,2-a][12,6]diazepine
Uniqueness
What sets Thiazolo[3,2-a][1,3]diazepin-8(5H)-one,2-bromo-6,7-dihydro-3-methyl- apart is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C8H9BrN2OS |
|---|---|
Peso molecular |
261.14 g/mol |
Nombre IUPAC |
2-bromo-3-methyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a][1,3]diazepin-8-one |
InChI |
InChI=1S/C8H9BrN2OS/c1-5-7(9)13-8-10-6(12)3-2-4-11(5)8/h2-4H2,1H3 |
Clave InChI |
ZOXGIKOEDJCBRR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=NC(=O)CCCN12)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



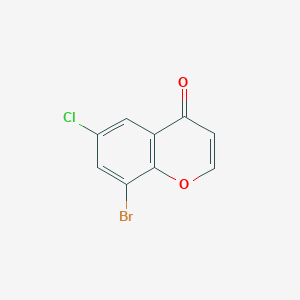
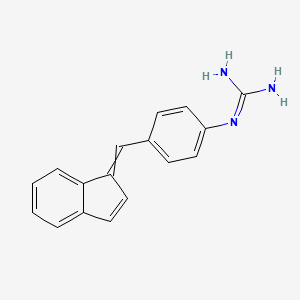


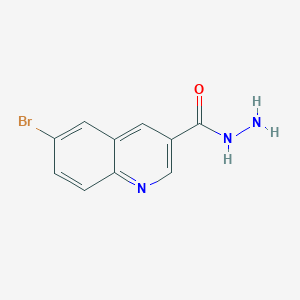

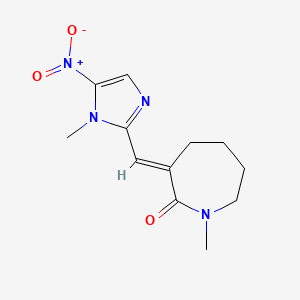
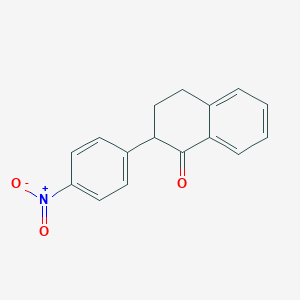

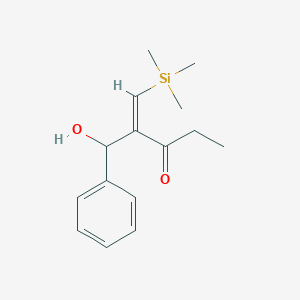
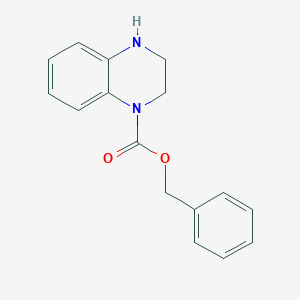
![4-Phenyl-2h-benzo[h]chromene](/img/structure/B15065557.png)
